molecular formula C14H19BrClNO6 B4004487 N-[2-(2-bromo-4-chlorophenoxy)ethyl]-3-methoxypropan-1-amine;oxalic acid

N-[2-(2-bromo-4-chlorophenoxy)ethyl]-3-methoxypropan-1-amine;oxalic acid

Cat. No.: B4004487
M. Wt: 412.66 g/mol
InChI Key: LIHSRIBKMLCIAC-UHFFFAOYSA-N
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Description

N-[2-(2-bromo-4-chlorophenoxy)ethyl]-3-methoxypropan-1-amine;oxalic acid is a complex organic compound that features both halogenated aromatic and aliphatic structures

Scientific Research Applications

N-[2-(2-bromo-4-chlorophenoxy)ethyl]-3-methoxypropan-1-amine;oxalic acid has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting neurological pathways.

    Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-bromo-4-chlorophenoxy)ethyl]-3-methoxypropan-1-amine typically involves multiple steps:

    Halogenation: The starting material, 2-chlorophenol, undergoes bromination to introduce the bromo group at the 2-position.

    Etherification: The halogenated phenol is then reacted with 2-chloroethylamine to form the phenoxyethylamine intermediate.

    Alkylation: The intermediate is further reacted with 3-methoxypropylamine under controlled conditions to yield the final amine product.

    Salt Formation: The amine is then treated with oxalic acid to form the oxalate salt, which enhances its stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and amine groups, leading to the formation of aldehydes or ketones.

    Reduction: Reduction reactions can target the halogenated aromatic ring, potentially removing the bromo or chloro groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Dehalogenated aromatic compounds.

    Substitution: Functionalized aromatic compounds with new substituents.

Mechanism of Action

The mechanism by which N-[2-(2-bromo-4-chlorophenoxy)ethyl]-3-methoxypropan-1-amine exerts its effects involves its interaction with specific molecular targets. The halogenated aromatic ring can interact with hydrophobic pockets in proteins, while the amine group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Bromo-4-chlorophenoxy)butanoic acid
  • 2-(Bromomethyl)-2-[2-chloro-4-(4-chlorophenoxy)phenyl]-4-methyl-1,3-dioxolane

Uniqueness

N-[2-(2-bromo-4-chlorophenoxy)ethyl]-3-methoxypropan-1-amine stands out due to its combination of a halogenated aromatic ring and a flexible aliphatic chain with an amine group

Properties

IUPAC Name

N-[2-(2-bromo-4-chlorophenoxy)ethyl]-3-methoxypropan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrClNO2.C2H2O4/c1-16-7-2-5-15-6-8-17-12-4-3-10(14)9-11(12)13;3-1(4)2(5)6/h3-4,9,15H,2,5-8H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIHSRIBKMLCIAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNCCOC1=C(C=C(C=C1)Cl)Br.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[2-(2-bromo-4-chlorophenoxy)ethyl]-3-methoxypropan-1-amine;oxalic acid
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N-[2-(2-bromo-4-chlorophenoxy)ethyl]-3-methoxypropan-1-amine;oxalic acid
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N-[2-(2-bromo-4-chlorophenoxy)ethyl]-3-methoxypropan-1-amine;oxalic acid
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N-[2-(2-bromo-4-chlorophenoxy)ethyl]-3-methoxypropan-1-amine;oxalic acid
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N-[2-(2-bromo-4-chlorophenoxy)ethyl]-3-methoxypropan-1-amine;oxalic acid
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N-[2-(2-bromo-4-chlorophenoxy)ethyl]-3-methoxypropan-1-amine;oxalic acid

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